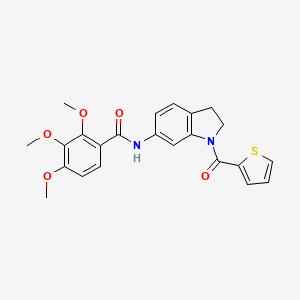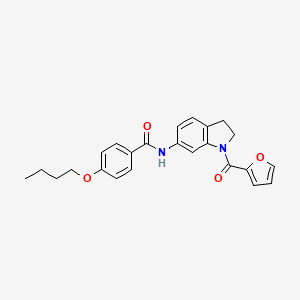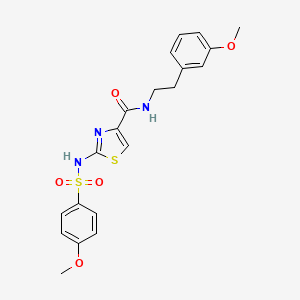![molecular formula C22H25N3O4S B3202963 8-([1,1'-Biphenyl]-4-ylsulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021222-98-9](/img/structure/B3202963.png)
8-([1,1'-Biphenyl]-4-ylsulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
説明
This compound is a derivative of the spiro[4.5]decanone family . It is related to the prolyl hydroxylase domain inhibitors, which are targets for the treatment of anaemia and other ischaemia-related diseases . These inhibitors are currently in clinical trials .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step reaction sequence including catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . The key intermediate in the synthesis of spirotetramat, a related compound, is cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as NMR . The stereochemistry can be determined from the data for the 3D structure with HMBC and NOESY .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . Other reactions include hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using techniques such as NMR . The stereochemistry can be determined from the data for the 3D structure with HMBC and NOESY .科学的研究の応用
- Application : Spiro[4.5]decanone-containing PHD inhibitors have emerged as promising templates for treating anemia and other ischemia-related diseases. These inhibitors compete with the 2OG co-substrate and potentially mimic the physiological hypoxic response by upregulating erythropoietin (EPO) production .
- Application : The compound 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (a derivative of our target compound) offers a general route for synthesizing these hydantoins. Such scaffolds are of interest to the pharmaceutical industry .
- Application : The compound 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (a related structure) has been identified as a promising receptor-interacting protein kinase 1 (RIPK1) inhibitor. It interacts with a hydrophobic pocket and shows potential for therapeutic intervention .
Prolyl Hydroxylase Domain (PHD) Inhibition
Synthesis of N-1 Monosubstituted Spiro Carbocyclic Hydantoins
RIPK1 Inhibition (Necroptosis)
作用機序
Target of Action
The primary targets of this compound are the Prolyl Hydroxylase Domains (PHDs) . They are involved in the hydroxylation of Hypoxia-Inducible Factor (HIF) α subunits, signaling for their degradation via the ubiquitin-proteasome system .
Mode of Action
The compound acts as an inhibitor of PHDs . It binds to the active site of the PHDs and competes with the 2-oxoglutarate (2OG) co-substrate . This competition can vary with HIF-α and other PHD substrates . The compound’s interaction with its targets results in the inhibition of the degradation of HIF-α subunits .
Biochemical Pathways
The inhibition of PHDs affects the HIF pathway . Under normal oxygen conditions, HIF-α subunits are hydroxylated by PHDs, which signals for their degradation . . This leads to the transcription of HIF target genes, which include those encoding for multiple proteins of biomedical importance, such as erythropoietin (EPO), vascular endothelial growth factor (VEGF), and proteins involved in epigenetic regulation .
Pharmacokinetics
The compound’s structure, which includes a spirocyclic core, suggests potential for expansion into both the substrate and 2og binding pockets of the phds . This could influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of the compound’s action is the potential to mimic elements of the physiological hypoxic response . This is achieved through the upregulation of EPO, which is currently being explored in clinical trials for the treatment of anemia in chronic kidney disease .
将来の方向性
特性
IUPAC Name |
8-(4-phenylphenyl)sulfonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-2-14-25-20(26)22(23-21(25)27)12-15-24(16-13-22)30(28,29)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-11H,2,12-16H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBNMTOCHHWVSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-([1,1'-Biphenyl]-4-ylsulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-methyl-5-((2-methylbenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3202893.png)


![N-cyclohexyl-2-((6-methyl-7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3202907.png)
![N-cyclohexyl-2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3202914.png)




![N-(2-methoxyphenyl)-2,4-dioxo-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3202946.png)
![N-(2-chlorophenyl)-2,4-dioxo-3-phenethyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3202953.png)
![N-(4-bromo-3-methylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3202961.png)
